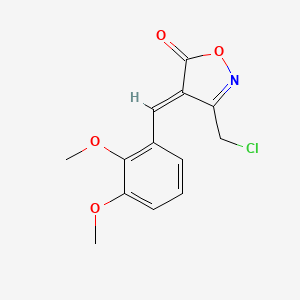

(4E)-3-(chloromethyl)-4-(2,3-dimethoxybenzylidene)isoxazol-5(4H)-one

Description

Properties

IUPAC Name |

(4E)-3-(chloromethyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4/c1-17-11-5-3-4-8(12(11)18-2)6-9-10(7-14)15-19-13(9)16/h3-6H,7H2,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCCFPXMOUQFDK-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=NOC2=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C/2\C(=NOC2=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(chloromethyl)-4-(2,3-dimethoxybenzylidene)isoxazol-5(4H)-one typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Introduction of the Chloromethyl Group: This step may involve the chloromethylation of the isoxazole ring using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Attachment of the Dimethoxybenzylidene Moiety: This can be done through a condensation reaction between the isoxazole derivative and 2,3-dimethoxybenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions may target the double bond in the benzylidene moiety, converting it to a single bond.

Substitution: The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Reduced benzylidene derivatives.

Substitution: Substituted isoxazole derivatives.

Scientific Research Applications

Synthesis of Isoxazol-5-One Derivatives

One of the primary applications of (4E)-3-(chloromethyl)-4-(2,3-dimethoxybenzylidene)isoxazol-5(4H)-one is in the synthesis of isoxazol derivatives. Research has shown that this compound can act as an intermediate in multi-component reactions, facilitating the formation of diverse isoxazol derivatives through various catalytic processes.

Case Study: Catalytic Synthesis

A study utilized amine-functionalized cellulose as a catalyst for synthesizing isoxazol-5-one derivatives, demonstrating that this compound plays a crucial role in enhancing reaction efficiency and yield .

Medicinal Chemistry

The compound's structural features suggest potential biological activities, making it a candidate for drug development. Its derivatives have been investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

Case Study: Anticancer Activity

Research has indicated that certain isoxazol derivatives exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the dimethoxybenzylidene group has been linked to enhanced biological activity, suggesting that this compound could be optimized for therapeutic applications .

Material Science

In addition to its chemical and biological applications, this compound has potential uses in material science. Its unique structure allows for modifications that can lead to novel materials with specific properties.

Case Study: Polymer Development

The synthesis of polymers incorporating isoxazol units has been explored, where this compound serves as a building block. These polymers have shown promise in applications such as drug delivery systems and biodegradable materials .

Table 1: Comparison of Isoxazol Derivatives

| Compound Name | Structure | Application | Reference |

|---|---|---|---|

| This compound | Structure | Synthesis Intermediate | |

| Isoxazol Derivative A | Structure | Anticancer Activity | |

| Isoxazol Derivative B | Structure | Material Science Applications |

Mechanism of Action

The mechanism of action of (4E)-3-(chloromethyl)-4-(2,3-dimethoxybenzylidene)isoxazol-5(4H)-one would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Observations :

- Methoxy groups at the 2,3-positions (target compound) vs. 3,4-positions (Compound 4e) alter electronic effects and steric hindrance, impacting binding interactions .

- Thiophene (Compound 2) and bromophenyl (4j) substituents introduce heterocyclic or halogen-based bioactivity, contrasting with the target compound’s methoxy-dominated pharmacophore .

Physicochemical Properties

Key Observations :

- Melting points correlate with substituent polarity; hydroxybenzylidene derivatives (e.g., 4o) exhibit higher melting points due to hydrogen bonding .

- Solubility in DMSO or chloroform is common, facilitating biological testing .

Spectroscopic Data

NMR Comparison (δ, ppm in DMSO-d₆):

Key Observations :

Key Observations :

- The thiophene analog (Compound 2) shows moderate enzyme inhibition, suggesting that electron-rich aromatic systems enhance binding .

Biological Activity

The compound (4E)-3-(chloromethyl)-4-(2,3-dimethoxybenzylidene)isoxazol-5(4H)-one is part of a class of isoxazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₃ClN₂O₂

- Molecular Weight : 264.71 g/mol

- CAS Number : 1142199-10-7

The structure of the compound features a chloromethyl group and a dimethoxybenzylidene moiety, which are critical for its biological activity. The isoxazole ring is known for its ability to interact with various biological targets.

Research indicates that isoxazole derivatives exhibit a range of mechanisms that contribute to their biological activity:

-

Anticancer Activity :

- Isoxazole compounds have been shown to induce apoptosis in cancer cells. For example, studies have demonstrated that certain isoxazole derivatives can inhibit cell proliferation in various cancer cell lines, such as U87 and A375, with IC₅₀ values indicating significant cytotoxicity .

- The presence of substituents like methyl or methoxy groups enhances the anticancer properties through improved interaction with cellular targets .

- Enzyme Inhibition :

- Neuropharmacological Effects :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Chloromethyl Group : This moiety increases lipophilicity and may enhance binding affinity to target proteins.

- Dimethoxy Substituents : The presence of methoxy groups can influence the electronic properties of the compound, enhancing its reactivity and interaction with biological targets.

Table 1 summarizes key findings from SAR studies on related isoxazole compounds:

| Compound Structure | Target | IC₅₀ Value (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Hsp90 | 21 | Inhibitor |

| Compound B | AChE | 10.4 | Inhibitor |

| Compound C | Cancer | 0.76 | Cytotoxic |

Case Studies

-

Antitumor Activity :

- A study conducted on various isoxazole derivatives revealed that those with specific substitutions exhibited significantly higher cytotoxicity against human cancer cell lines compared to their unsubstituted counterparts . For instance, a derivative with a methoxy group showed an IC₅₀ value as low as 0.02 µM against A549 cells.

- Neuroprotective Potential :

Q & A

Q. What are the established synthetic methodologies for (4E)-3-(chloromethyl)-4-(2,3-dimethoxybenzylidene)isoxazol-5(4H)-one?

The compound is typically synthesized via multi-component reactions (MCRs) involving aldehydes, hydroxylamine hydrochloride, and β-keto esters. For example:

- Boric acid catalysis in aqueous media enables efficient cyclization to form the isoxazolone core .

- Solvent-free conditions with nanocatalysts like GO@Fe(ClO4)3 enhance reaction efficiency (yields: 70–95%) and reduce environmental impact .

- Microwave-assisted synthesis may further accelerate reaction kinetics, though specific protocols for this compound require optimization.

Q. How is the compound characterized structurally?

Key characterization techniques include:

- 1H/13C NMR : Peaks for the chloromethyl group (δ ~4.7 ppm) and aromatic protons from the benzylidene moiety (δ 6.8–7.5 ppm) .

- IR spectroscopy : Stretching vibrations for C=O (1664 cm⁻¹) and C=N (1552 cm⁻¹) confirm the isoxazolone ring .

- Elemental analysis : Discrepancies in nitrogen content (e.g., 7.03% found vs. 5.26% calculated) may indicate impurities or side products, necessitating further purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst screening : Compare traditional catalysts (e.g., boric acid) with nanocatalysts (e.g., GO@Fe(ClO4)3) to assess impact on reaction time and yield .

- Solvent-free vs. aqueous conditions : Solvent-free systems reduce side reactions but may require higher temperatures (e.g., 100°C) .

- Steric effects : Substituents on the aldehyde (e.g., electron-donating methoxy groups) influence cyclization efficiency .

Q. How should researchers address contradictions in elemental analysis data?

- Repeat analyses to rule out experimental error.

- Supplement with mass spectrometry (MS) or X-ray crystallography to confirm molecular weight and structure .

- Purify via column chromatography to remove unreacted hydroxylamine or byproducts .

Q. What methodologies evaluate the compound’s antioxidant and antibacterial activities?

- Antioxidant assays : DPPH radical scavenging (IC50 values) and FRAP tests, comparing activity to standards like ascorbic acid .

- Antibacterial screening : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using agar diffusion or microdilution methods .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity .

Q. How can stereoselective synthesis of isoxazolone derivatives be achieved?

Q. What computational approaches predict electronic properties and reactivity?

- DFT studies : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize antibacterial activity .

Q. How does solvent choice impact reaction efficiency and purity?

Q. How are NMR spectral inconsistencies resolved?

- Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) causing signal splitting .

- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals unambiguously .

- Compare with analogs : Reference spectra of structurally similar isoxazolones (e.g., thiophene-substituted derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.